Nicotinimidamide hydrochloride

説明

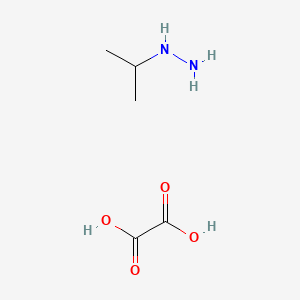

Nicotinimidamide hydrochloride, commonly referred to as nicotinamide, is a form of vitamin B3 and a precursor to the essential coenzyme NAD+ (nicotinamide adenine dinucleotide). It plays a crucial role in human nutrition and has been associated with various health benefits, including protection against neurological degeneration and certain infections. Nicotinamide is a part of the diet and can be synthesized from dietary tryptophan or niacin intake. It is distinct from other NAD+ precursors like nicotinic acid and nicotinamide riboside, each having unique biosynthetic pathways and tissue-specific activities .

Synthesis Analysis

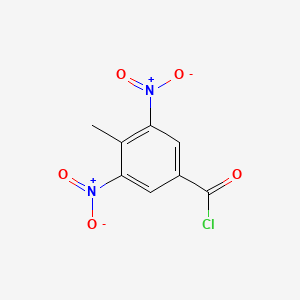

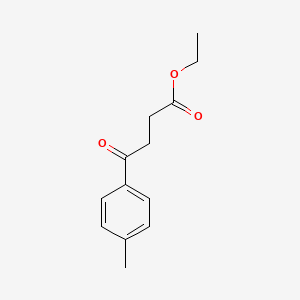

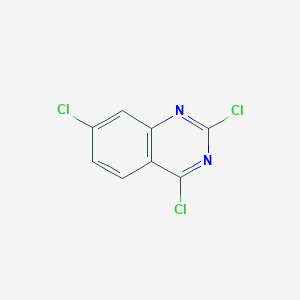

The synthesis of compounds derived from nicotinic acid, such as nicotinimidamide hydrochloride, has been explored for various applications, including the development of herbicides. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which are derivatives of nicotinic acid, were designed and synthesized, demonstrating significant herbicidal activity. These compounds, including 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, have shown potential as effective herbicides against certain plant species . Additionally, the synthesis of nicotinic acid-based pseudopeptides has been developed, starting from 2-cyanonicotinic acid and leading to intermediate compounds with potential applications in medicinal chemistry .

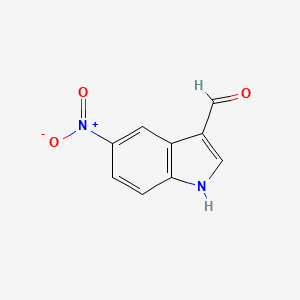

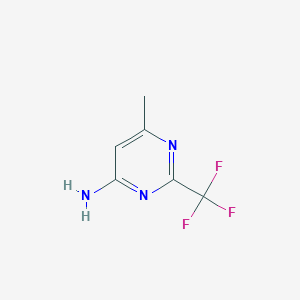

Molecular Structure Analysis

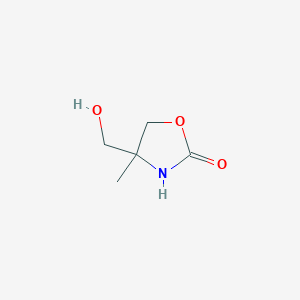

The molecular structure of nicotinimidamide hydrochloride and its derivatives is central to their biological activity. The presence of the pyridine ring in nicotinic acid-based compounds is a key structural feature that influences their function. For example, the synthesis of pseudopeptides bearing an amidoxime function on the pyridine ring has been achieved, which could have implications for the design of new molecules with specific biological activities . The structure-activity relationships (SAR) of these compounds are crucial for understanding their potential as herbicides or therapeutic agents .

Chemical Reactions Analysis

Nicotinimidamide hydrochloride and its derivatives undergo various chemical reactions that are important for their biological function and potential applications. The synthesis of nicotinic acid-based pseudopeptides involves coupling reactions and regioselective ring-opening, which are critical steps in the formation of the desired products with amidoxime functions . The herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides is likely related to their chemical interactions with specific biological targets in plants, although the exact mechanisms of action require further investigation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinimidamide hydrochloride are influenced by its molecular structure. As a vitamin B3 derivative, it is water-soluble and stable under normal conditions. The properties of its derivatives, such as solubility, stability, and reactivity, are important for their application as herbicides or in medicinal chemistry. For example, the solubility of the herbicidal compounds in water is relevant for their effectiveness and environmental impact . The stability of the pseudopeptides and their reactivity with hydroxylamine hydrochloride are critical for their synthesis and potential use in drug development .

科学的研究の応用

-

Cosmetology and Dermatology

- Nicotinamide is used extensively in the field of cosmetology and dermatology .

- It has been found to control skin aging and pigmentation .

- Nicotinamide supplementation restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

- Topical treatment of nicotinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation in clinical trials .

-

Pharmaceutical Industry

- Piperidine derivatives, which include Nicotinamide, play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Treatment of Chronic Diseases and Neurodegenerative Disorders

-

Cancer Prevention and Treatment

-

Metabolic Processes

-

Treatment of Addiction, Depression, and Post-Traumatic Stress

-

Treatment of Autoimmune Disorders and Chronic Fatigue

-

Treatment of Blistering Disorders, Acne Vulgaris, Psoriasis, and Pigmentation Disorders

-

Wound Healing

-

Role in Glycolysis, Citric Acid Cycle, and β-Oxidation of Fatty Acids

-

Treatment of Metabolic Disorders and Neurodegenerative Diseases

Safety And Hazards

特性

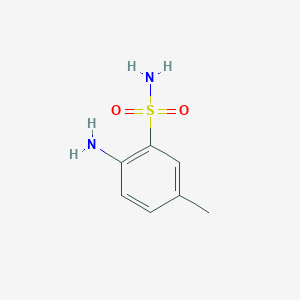

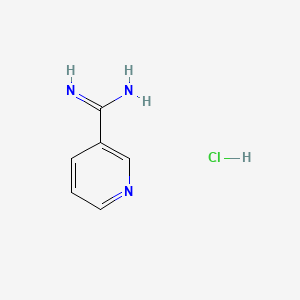

IUPAC Name |

pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinimidamide hydrochloride | |

CAS RN |

7356-60-7, 63265-42-9 | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7356-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotinamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)